molecular formula C32H20FN3O4S2 B384760 4-(1-benzofuran-2-ylcarbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-{5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one

4-(1-benzofuran-2-ylcarbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-{5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B384760
M. Wt: 593.7g/mol
InChI Key: MZYFPCDFQCTVLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-benzofuran-2-ylcarbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-{5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-ylcarbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-{5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzofuran and fluorophenyl intermediates, followed by their coupling with the thiadiazole ring. The final step involves the formation of the pyrrol-2-one ring under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(1-benzofuran-2-ylcarbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-{5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups being targeted .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-(1-benzofuran-2-ylcarbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-{5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-{5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(1-benzofuran-2-ylcarbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-{5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one apart from similar compounds is its unique combination of functional groups and structural features.

Properties

Molecular Formula

C32H20FN3O4S2

Molecular Weight

593.7g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-2-(2-fluorophenyl)-4-hydroxy-1-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2H-pyrrol-5-one

InChI

InChI=1S/C32H20FN3O4S2/c33-23-14-5-4-13-22(23)27-26(28(37)25-16-19-9-2-6-15-24(19)40-25)29(38)30(39)36(27)31-34-35-32(42-31)41-17-20-11-7-10-18-8-1-3-12-21(18)20/h1-16,27,38H,17H2

InChI Key

MZYFPCDFQCTVLS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)N4C(C(=C(C4=O)O)C(=O)C5=CC6=CC=CC=C6O5)C7=CC=CC=C7F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)N4C(C(=C(C4=O)O)C(=O)C5=CC6=CC=CC=C6O5)C7=CC=CC=C7F

Origin of Product

United States

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